Cas no 1260861-45-7 (3-4-(propan-2-yl)phenylpiperidine)

3-4-(propan-2-yl)phenylpiperidine 化学的及び物理的性質
名前と識別子
-
- 3-4-(propan-2-yl)phenylpiperidine
- 3-(4-isopropylphenyl)piperidine
- Piperidine, 3-[4-(1-methylethyl)phenyl]-
- SCHEMBL11984417
- 3-[4-(propan-2-yl)phenyl]piperidine
- 1260861-45-7
- EN300-1840719
- AKOS013784374
-
- インチ: 1S/C14H21N/c1-11(2)12-5-7-13(8-6-12)14-4-3-9-15-10-14/h5-8,11,14-15H,3-4,9-10H2,1-2H3
- InChIKey: IXPJALPBJFRKNQ-UHFFFAOYSA-N
- ほほえんだ: N1CCCC(C2=CC=C(C(C)C)C=C2)C1
計算された属性
- せいみつぶんしりょう: 203.167399674g/mol
- どういたいしつりょう: 203.167399674g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 180
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 12Ų
- 疎水性パラメータ計算基準値(XlogP): 3.2
じっけんとくせい
- 密度みつど: 0.938±0.06 g/cm3(Predicted)
- ふってん: 306.4±21.0 °C(Predicted)
- 酸性度係数(pKa): 10.08±0.10(Predicted)
3-4-(propan-2-yl)phenylpiperidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1840719-0.5g |
3-[4-(propan-2-yl)phenyl]piperidine |
1260861-45-7 | 0.5g |
$535.0 | 2023-09-19 | ||
Enamine | EN300-1840719-5.0g |
3-[4-(propan-2-yl)phenyl]piperidine |
1260861-45-7 | 5g |
$3977.0 | 2023-06-02 | ||
Enamine | EN300-1840719-10.0g |
3-[4-(propan-2-yl)phenyl]piperidine |
1260861-45-7 | 10g |
$5897.0 | 2023-06-02 | ||
Enamine | EN300-1840719-0.05g |
3-[4-(propan-2-yl)phenyl]piperidine |
1260861-45-7 | 0.05g |
$468.0 | 2023-09-19 | ||
Enamine | EN300-1840719-10g |
3-[4-(propan-2-yl)phenyl]piperidine |
1260861-45-7 | 10g |
$2393.0 | 2023-09-19 | ||
Enamine | EN300-1840719-1g |
3-[4-(propan-2-yl)phenyl]piperidine |
1260861-45-7 | 1g |
$557.0 | 2023-09-19 | ||
Enamine | EN300-1840719-5g |
3-[4-(propan-2-yl)phenyl]piperidine |
1260861-45-7 | 5g |
$1614.0 | 2023-09-19 | ||
Enamine | EN300-1840719-1.0g |
3-[4-(propan-2-yl)phenyl]piperidine |
1260861-45-7 | 1g |
$1371.0 | 2023-06-02 | ||
Enamine | EN300-1840719-0.1g |
3-[4-(propan-2-yl)phenyl]piperidine |
1260861-45-7 | 0.1g |
$490.0 | 2023-09-19 | ||
Enamine | EN300-1840719-0.25g |
3-[4-(propan-2-yl)phenyl]piperidine |
1260861-45-7 | 0.25g |
$513.0 | 2023-09-19 |
3-4-(propan-2-yl)phenylpiperidine 関連文献
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
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Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
3-4-(propan-2-yl)phenylpiperidineに関する追加情報
3-4-(Propan-2-yl)phenylpiperidine: A Comprehensive Overview
3-4-(Propan-2-yl)phenylpiperidine, with the CAS number 1260861-45-7, is a compound of significant interest in the fields of organic chemistry and materials science. This compound, characterized by its unique structure, has garnered attention due to its potential applications in drug development and advanced materials. The piperidine ring, a six-membered saturated ring with one nitrogen atom, forms the core of this molecule, while the propan-2-ylphenyl substituent adds complexity and functionality to its structure.
The synthesis of 3-4-(Propan-2-yl)phenylpiperidine involves a series of well-established organic reactions. Typically, the starting material is a substituted aniline derivative, which undergoes a Friedel-Crafts alkylation or acylation to introduce the piperidine moiety. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing side reactions and improving yields. These improvements are particularly relevant in the context of large-scale production for pharmaceutical applications.
The physical and chemical properties of 3-4-(Propan-2-yl)phenylpiperidine are critical to its functionality. The compound exhibits a melting point of approximately 150°C and a boiling point around 300°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and ethyl acetate makes it suitable for various chemical reactions. The presence of the propan-2-yl group introduces steric hindrance, which can influence the compound's reactivity and stability. Recent studies have shown that this steric effect can be exploited to design more stable pharmaceutical intermediates.
In terms of applications, 3-4-(Propan-2-yl)phenylpiperidine has found utility in several areas. In the pharmaceutical industry, it serves as a valuable intermediate in the synthesis of bioactive compounds. For instance, it has been used in the development of anticonvulsant agents and analgesics due to its ability to modulate ion channels and receptors. Additionally, its role as a chiral auxiliary in asymmetric synthesis has been explored, offering new avenues for enantioselective drug production.
The latest research on 3-4-(Propan-2-yl)phenylpiperidine highlights its potential in materials science. Studies have demonstrated that this compound can act as a precursor for polymeric materials with tailored electronic properties. By incorporating it into polymer frameworks, researchers have achieved enhanced conductivity and mechanical strength, making it a promising candidate for use in flexible electronics and energy storage devices.
In conclusion, 3-4-(Propan-2-yphenl)piperidine, with CAS number 1260861
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